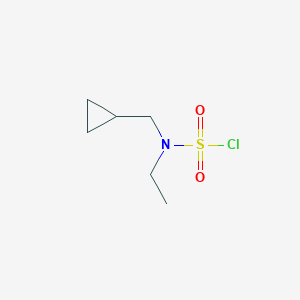![molecular formula C7H2BrCl2N3 B1529514 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine CAS No. 1215074-41-1](/img/structure/B1529514.png)
7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine
Overview
Description
“7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” is a chemical compound with the molecular formula C7H2BrCl2N3 . It has a molecular weight of 278.92 . This compound is solid in physical form .
Molecular Structure Analysis
The molecular structure of “7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” can be represented by the InChI code: 1S/C7H2BrCl2N3 . This indicates that the compound contains 7 carbon atoms, 2 hydrogen atoms, 1 bromine atom, 2 chlorine atoms, and 3 nitrogen atoms .Physical And Chemical Properties Analysis
“7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine” is a solid compound . It has a predicted boiling point of 323.9±42.0 °C and a predicted density of 1.946±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Pharmacology: Kinase Inhibition
7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine: is utilized in pharmacological research, particularly in the development of kinase inhibitors . These inhibitors are crucial in the treatment of diseases like cancer due to their ability to regulate cell signaling pathways.
Material Science: Semiconductor Research
In material science, this compound is explored for its potential use in semiconductor research. Its unique electronic properties make it a candidate for creating novel materials that can be used in electronics and photonics .
Chemical Synthesis: Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the creation of complex molecules that are essential in drug development and synthesis .
Analytical Chemistry: Chromatography and Mass Spectrometry
7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine: is used in analytical chemistry techniques such as chromatography and mass spectrometry. It helps in the identification and quantification of substances within a sample .
Biotechnology: Protein Interaction Studies
In biotechnology, this pyrimidine derivative is used to study protein interactions. It can act as a molecular probe to understand the binding mechanisms and function of proteins in biological systems .
Environmental Science: Pollutant Degradation
Research in environmental science has explored the use of 7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine in the degradation of pollutants. Its chemical structure could potentially break down harmful substances in the environment .
Safety And Hazards
properties
IUPAC Name |
7-bromo-2,4-dichloropyrido[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N3/c8-3-1-4-5(11-2-3)6(9)13-7(10)12-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGFOBXRBZJDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)

![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)




![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)


